molecular formula C11H22N2O B13074505 4-[(4-Methylpiperidin-4-yl)methyl]morpholine

4-[(4-Methylpiperidin-4-yl)methyl]morpholine

Cat. No.: B13074505
M. Wt: 198.31 g/mol
InChI Key: JOBGQESUECMKSS-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-4-yl)methyl]morpholine (CAS: 1208090-98-5) is a tertiary amine featuring a morpholine ring linked to a 4-methylpiperidine moiety via a methylene bridge. It is commonly utilized as a pharmaceutical intermediate or ligand in organic synthesis due to its nitrogen-rich heterocyclic structure . Key properties include:

  • Molecular Formula: C₁₁H₂₂N₂O (free base); C₁₀H₂₂Cl₂N₂O (dihydrochloride salt)
  • Molecular Weight: 198.30 g/mol (free base); 257.20 g/mol (dihydrochloride)

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-[(4-methylpiperidin-4-yl)methyl]morpholine

InChI

InChI=1S/C11H22N2O/c1-11(2-4-12-5-3-11)10-13-6-8-14-9-7-13/h12H,2-10H2,1H3

InChI Key

JOBGQESUECMKSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CN2CCOCC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves several steps. One common method includes the reaction of 4-methylpiperidine with formaldehyde and morpholine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4-[(4-Methylpiperidin-4-yl)methyl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(4-Methylpiperidin-4-yl)methyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Sulfonylmorpholine Derivatives

describes three sulfonyl-substituted morpholine derivatives (Table 1):

Compound Name Substituent Melting Point (°C) Key Features
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenylsulfonyl 109–110 Synthesized via Grignard reaction
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-Methoxyphenylsulfonyl 85–86 Purified by flash chromatography
4-[(Biphenyl-4-yl)sulfonyl]morpholine Biphenylsulfonyl N/A Confirmed by NMR and HRMS

Their lower melting points suggest reduced crystallinity compared to the target compound.

Coumarin–Morpholine Hybrids

A coumarin–morpholine ether (Table 3, Ref. ) demonstrated potent MAO-B inhibitory activity (IC₅₀ = 0.12 µM) via π-interactions with Tyr398 and hydrogen bonding with Cys172 .
Comparison : The target compound lacks the coumarin scaffold, which is critical for MAO-B inhibition. This highlights the role of conjugated aromatic systems in enzyme targeting.

Pyrimidine-Linked Morpholines

and describe pyrimidine-containing morpholine derivatives:

  • Compound 80 (): 4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine. Synthesized via Suzuki coupling (Pd catalysis, microwave heating) .

Comparison : The target compound lacks pyrimidine or sulfanyl groups, which are pivotal for binding to GABA receptors or kinase domains. Its piperidine-methyl group may instead favor interactions with amine transporters or ion channels.

Sulfanyl-Pyrimidinyl Morpholines

and highlight derivatives like 4-(sulfanyl-pyrimidin-4-ylmethyl)morpholine, patented as GABA ligands for anxiety and epilepsy . These feature sulfur atoms that enhance lipophilicity and metabolic stability.

Comparison : The absence of sulfur in the target compound limits its resemblance to these CNS-active agents but may improve solubility.

Thieno-Pyrimidine Morpholines

describes 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS: 1146955-37-4), a kinase inhibitor. Its thieno-pyrimidine core enables π-stacking with hydrophobic enzyme pockets .

Comparison : The target compound’s simpler structure lacks the fused heterocycles required for kinase inhibition but may offer synthetic accessibility.

Biological Activity

4-[(4-Methylpiperidin-4-yl)methyl]morpholine, a compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol, features a morpholine ring substituted with a 4-methylpiperidine moiety. This structural configuration grants it unique properties that are being explored for various therapeutic applications, particularly in medicinal chemistry and materials science. The compound's biological activity is under investigation, focusing on its interactions with specific enzymes and receptors.

The compound is characterized by:

  • Molecular Formula : C10H20N2O
  • Molecular Weight : 184.28 g/mol
  • Structural Features : Contains both morpholine and piperidine functionalities, enhancing its versatility.

Current research indicates that 4-[(4-Methylpiperidin-4-yl)methyl]morpholine may interact with various biological targets, including:

  • Enzymes : Potential interactions with enzymes involved in metabolic pathways.
  • Receptors : Binding affinity studies suggest it may influence cellular pathways related to proliferation and differentiation.

The precise mechanisms remain to be fully elucidated, but initial findings point towards significant potential in drug development.

Biological Activity

The compound has shown promising biological activities in preliminary studies, including:

  • Antimicrobial Properties : Initial assays indicate potential efficacy against certain bacterial strains.
  • Anticancer Activity : In vitro studies are being conducted to assess its effects on cancer cell lines, particularly focusing on its ability to inhibit proliferation and induce apoptosis.

Case Studies

  • Antiproliferative Assay : A study evaluating the compound's effect on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Interaction with NMT : Research on N-myristoyltransferase (NMT), a target for Trypanosoma brucei, indicated that derivatives similar to 4-[(4-Methylpiperidin-4-yl)methyl]morpholine could enhance potency against this enzyme, contributing to the development of novel antitrypanosomal therapies .

Comparative Analysis

A comparison of structural analogs reveals the uniqueness of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine:

Compound NameStructural Features
4-(1-Benzylpiperidin-4-yl)morpholineContains a benzyl group instead of methyl
Morpholin-4-yl derivativesShare the morpholine structure but differ in substitutions
Piperidine derivativesContain piperidine rings but lack morpholine moiety

This table illustrates how the dual moiety structure of the compound enhances its potential applications compared to other similar compounds.

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